

# CalFluor 647 Azide: A Technical Guide for Advanced Bioimaging and Bioconjugation

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## Compound of Interest

Compound Name: CalFluor 647 Azide

Cat. No.: B12374256

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## Introduction

**CalFluor 647 Azide** is a far-red fluorescent probe renowned for its utility in bioorthogonal chemistry, specifically in the realm of "click chemistry."<sup>[1][2][3]</sup> As a member of the CalFluor family of dyes, it is engineered to be fluorogenic, exhibiting minimal fluorescence until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.<sup>[3][4]</sup> This "turn-on" characteristic is highly advantageous for cellular imaging, as it significantly reduces background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio without the need for extensive wash steps. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **CalFluor 647 Azide**.

## Core Chemical and Physical Properties

**CalFluor 647 Azide** is a water-soluble, rhodamine-based dye with an azide moiety that allows for its covalent attachment to alkyne-modified biomolecules. Its key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>43</sub> H <sub>66</sub> N <sub>7</sub> O <sub>10</sub> S <sub>2</sub> Si	
Molecular Weight	933.24 g/mol	
Appearance	Dark red amorphous solid	
Solubility	Water, DMSO, DMF	
Storage	Store at -20°C, desiccated and protected from light	

## Spectroscopic Properties

The fluorogenic nature of **CalFluor 647 Azide** is its most distinguishing feature. The azide form is efficiently quenched, but upon reaction with an alkyne to form a stable triazole, its fluorescence quantum yield increases dramatically.

Property	CalFluor 647 Azide	CalFluor 647-Triazole (Post-Click Reaction)	Reference
Excitation Maximum (λ <sub>ex</sub> )	655 nm	657 nm	
Emission Maximum (λ <sub>em</sub> )	678 nm	674 nm	
Quantum Yield (Φ)	0.0056	0.25	
Fluorescence Enhancement	-	~45-fold	
Molar Extinction Coefficient (ε)	Not Reported	Not Reported (See Note 1)	
Spectrally Similar Dyes	Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5	Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5	

Note 1: The molar extinction coefficient for **CalFluor 647 Azide** and its triazole adduct have not been reported in the reviewed literature. However, for the spectrally similar dye BP Fluor 647 Azide, a molar extinction coefficient of  $270,000 \text{ cm}^{-1}\text{M}^{-1}$  has been reported. This value may serve as a useful approximation.

## Experimental Protocols

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline for labeling an alkyne-modified protein with **CalFluor 647 Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- **CalFluor 647 Azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Copper-stabilizing ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., sodium ascorbate)
- DMSO or DMF for dissolving the dye
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of **CalFluor 647 Azide** in anhydrous DMSO.
  - Prepare a 100 mM stock solution of  $\text{CuSO}_4$  in deionized water.
  - Prepare a 200 mM stock solution of the copper ligand in deionized water.

- Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Reaction Setup:
  - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
  - Add the **CalFluor 647 Azide** stock solution to achieve a 2- to 10-fold molar excess over the protein.
  - Prepare a premix of  $\text{CuSO}_4$  and the ligand in a 1:2 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 50-100  $\mu\text{M}$ .
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
  - Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
- Purification:
  - Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a cyclooctyne-activated CalFluor 647. For intracellular targets, a cell-permeable cyclooctyne would be required.

### Materials:

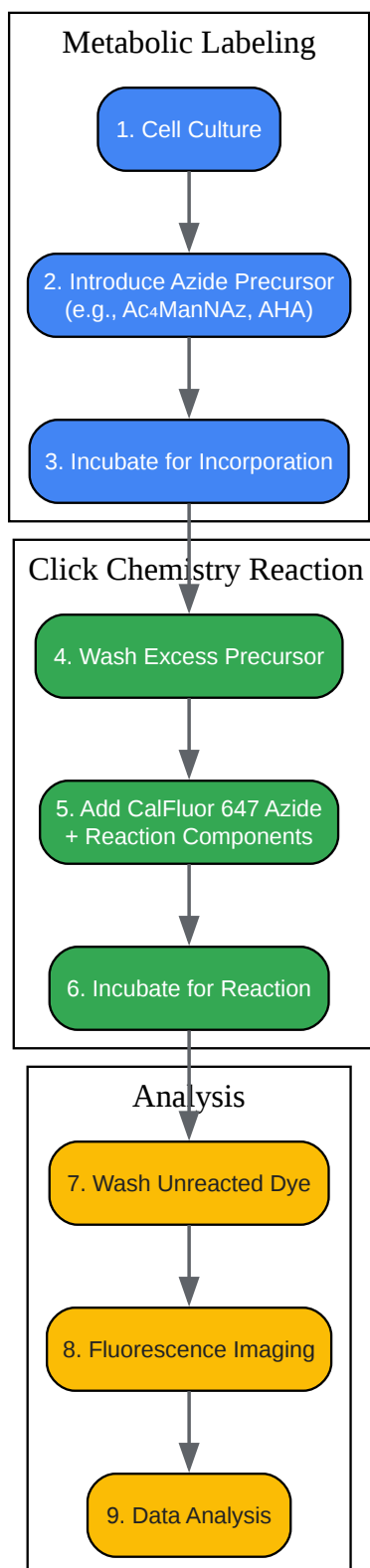
- Cells with azide-modified surface biomolecules

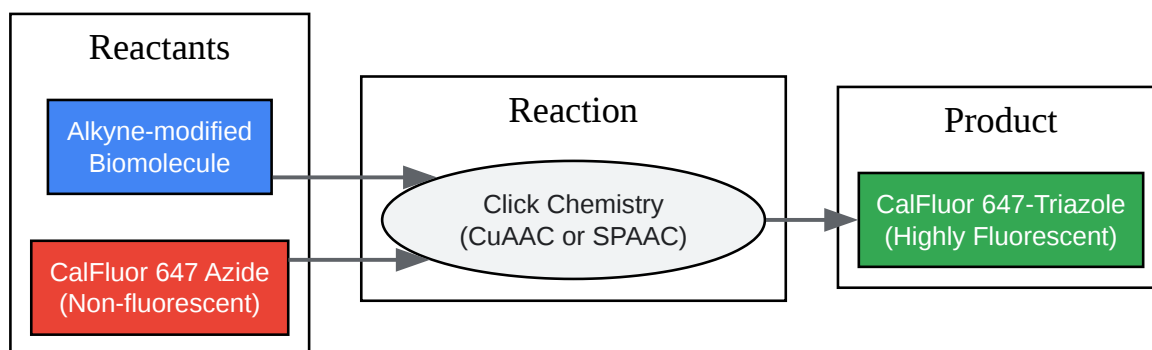
- CalFluor 647 conjugated to a strained alkyne (e.g., DBCO, BCN)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

#### Procedure:

- Cell Preparation:
  - Seed cells in a glass-bottom dish suitable for imaging and culture them to the desired confluency.
  - If necessary, metabolically label the cells with an azide-containing precursor (e.g., Ac<sub>4</sub>ManNAz for glycans) for 24-48 hours.
- Labeling Reaction:
  - Prepare a stock solution of the CalFluor 647-strained alkyne conjugate in DMSO.
  - Dilute the conjugate in pre-warmed complete cell culture medium to a final concentration of 10-50  $\mu$ M.
  - Wash the cells twice with warm PBS.
  - Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
- Washing and Imaging:
  - Wash the cells three times with warm PBS to remove any unreacted probe.
  - Replace the PBS with a suitable imaging medium.
  - Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

## Visualizations





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## References

- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CalFluor 647 Azide | CAS:1798306-01-0 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. CalFluor 647 Azide, 1798306-01-0 | BroadPharm [broadpharm.com]
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